![molecular formula C15H9F3N2O2 B14233775 Pyridine, 2-[2-[3-(trifluoromethoxy)phenyl]-4-oxazolyl]- CAS No. 502422-33-5](/img/structure/B14233775.png)
Pyridine, 2-[2-[3-(trifluoromethoxy)phenyl]-4-oxazolyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-[2-[3-(trifluoromethoxy)phenyl]-4-oxazolyl]- is a complex organic compound that features a pyridine ring substituted with a trifluoromethoxyphenyl group and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[2-[3-(trifluoromethoxy)phenyl]-4-oxazolyl]- typically involves multiple steps, starting with the preparation of the trifluoromethoxyphenyl intermediate. One common method involves the reaction of 3-(trifluoromethoxy)benzaldehyde with an appropriate amine to form an imine, which is then cyclized to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 2-[2-[3-(trifluoromethoxy)phenyl]-4-oxazolyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the pyridine or oxazole rings.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially useful properties .
Aplicaciones Científicas De Investigación
Pyridine, 2-[2-[3-(trifluoromethoxy)phenyl]-4-oxazolyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical research.
Mecanismo De Acción
The mechanism of action of Pyridine, 2-[2-[3-(trifluoromethoxy)phenyl]-4-oxazolyl]- involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively penetrate biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyridines and oxazoles, such as:
- 2,3-dichloro-5-(trifluoromethyl)pyridine
- 2-fluoro-3-(trifluoromethyl)pyridine
- 2-[3-(trifluoromethyl)phenyl]oxazole .
Uniqueness
What sets Pyridine, 2-[2-[3-(trifluoromethoxy)phenyl]-4-oxazolyl]- apart is its unique combination of a trifluoromethoxyphenyl group and an oxazole ring attached to a pyridine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
502422-33-5 |
|---|---|
Fórmula molecular |
C15H9F3N2O2 |
Peso molecular |
306.24 g/mol |
Nombre IUPAC |
4-pyridin-2-yl-2-[3-(trifluoromethoxy)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C15H9F3N2O2/c16-15(17,18)22-11-5-3-4-10(8-11)14-20-13(9-21-14)12-6-1-2-7-19-12/h1-9H |
Clave InChI |
IOQSPWXNEANOEM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=COC(=N2)C3=CC(=CC=C3)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphonic acid, [(2-methyl-4-oxazolyl)methyl]-, dimethyl ester](/img/structure/B14233693.png)
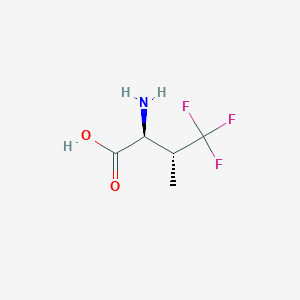
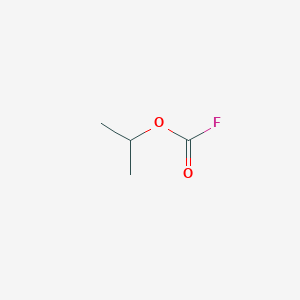
![1-[Phenyl(2,4,6-trimethylbenzoyl)phosphoryl]prop-2-en-1-one](/img/structure/B14233708.png)
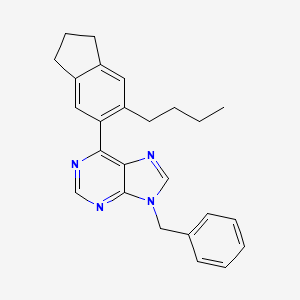
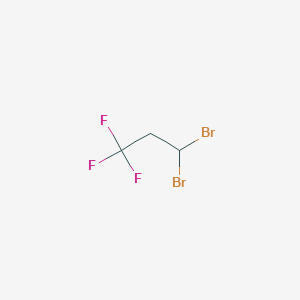
![8,8-Difluoro-N-methyl-N-phenylbicyclo[5.1.0]octan-1-amine](/img/structure/B14233738.png)
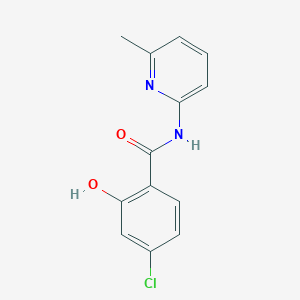
![1,7,9,15-Tetraoxa-8-germaspiro[7.7]pentadecane](/img/structure/B14233743.png)
![2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane](/img/structure/B14233753.png)
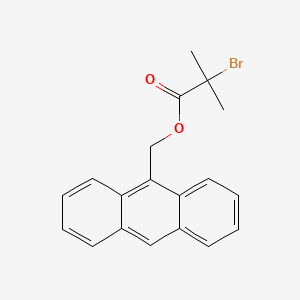
![Cyclohexyl bis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borinate](/img/structure/B14233759.png)
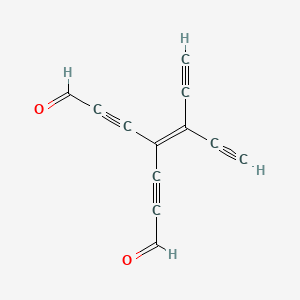
![Ethyl 2-[(1H-pyrazole-1-carbothioyl)sulfanyl]propanoate](/img/structure/B14233772.png)
